molecular formula C4H7ClN2O2 B8499122 Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo-

Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo-

Cat. No.: B8499122
M. Wt: 150.56 g/mol
InChI Key: XREBYUVOZCUOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo- is a chemical compound with a complex structure that includes a dimethylamino group, a hydroxy group, and an oxoacetimidoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo- typically involves the reaction of dimethylamine with a suitable precursor, such as an oxoacetimidoyl chloride derivative. The reaction conditions often include the use of solvents like dichloromethane or chloroform, and the reaction is carried out at low temperatures to prevent decomposition of the product. The reaction may also require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo- may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process. Additionally, purification steps, such as recrystallization or distillation, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo- include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or ethanol. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from the reactions of Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo- depend on the type of reaction. For example, oxidation may yield oxo derivatives, reduction may produce hydroxyl derivatives, and substitution reactions can result in various substituted products .

Scientific Research Applications

Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo- involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, its ability to undergo various chemical reactions allows it to modify the structure and function of biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo- is unique due to the presence of both the dimethylamino and oxoacetimidoyl chloride groups, which confer distinct chemical reactivity and potential biological activity. Its ability to participate in a wide range of chemical reactions makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C4H7ClN2O2

Molecular Weight

150.56 g/mol

IUPAC Name

2-(dimethylamino)-N-hydroxy-2-oxoethanimidoyl chloride

InChI

InChI=1S/C4H7ClN2O2/c1-7(2)4(8)3(5)6-9/h9H,1-2H3

InChI Key

XREBYUVOZCUOES-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C(=NO)Cl

Origin of Product

United States

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